molecular formula C11H16N2O4 B14043509 methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B14043509
M. Wt: 240.26 g/mol
InChI Key: QNOADFQHLRFJIC-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a compound that features a pyrrole ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The esterification of the carboxylic acid group to form the methyl ester can be done using methanol and trimethylchlorosilane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h5-6,12H,1-4H3,(H,13,15)

InChI Key

QNOADFQHLRFJIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=C1)C(=O)OC

Origin of Product

United States

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